Didemethyl Mifepristone

Endocrinology Receptor Pharmacology Metabolite Characterization

In pharmacokinetic studies, low plasma exposure of the didemethyl metabolite (RU 42848) relative to monodemethylated analogs necessitates a dedicated, high-purity reference standard to prevent quantification bias in LC-MS/MS assays. Didemethyl Mifepristone (RU 42848) directly addresses this analytical gap. - Enables accurate calibration of low-concentration ranges, avoiding cross-reactivity errors with more abundant metabolites. - Serves as a benchmark for 'low anti-glucocorticoid activity' in SPRM discovery (IC₅₀ ~10⁻⁶ M). - Supplied as an authenticated reference standard for method validation and receptor occupancy studies.

Molecular Formula C27H31NO2
Molecular Weight 401.5 g/mol
CAS No. 104004-92-4
Cat. No. B024153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemethyl Mifepristone
CAS104004-92-4
Synonyms(11β,17β)-11-(4-Aminophenyl)-17-hydroxy-17-(1-propyn-1-yl)-estra-4,9-dien-3-one;  RU 42848;  Didesmethyl Mifepristone; 
Molecular FormulaC27H31NO2
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
InChIInChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1
InChIKeyMIPBCIAEOBOEKD-YEEPMTPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Didemethyl Mifepristone: Core Identity and Pharmacology


Didemethyl Mifepristone (also designated RU 42848) is a synthetic steroid belonging to the antiprogestin/selective progesterone receptor modulator (SPRM) class. It is a proximal, pharmacologically active metabolite of Mifepristone (RU 486), generated via sequential N-demethylation primarily by CYP3A4 [1]. While it retains considerable affinity for both human progesterone (PR) and glucocorticoid (GR) receptors [1], its quantitative binding and functional profile diverge meaningfully from both the parent compound and the major monodemethylated metabolite (RU 42633), establishing distinct utility in research and analytical contexts [2].

Metabolite standard for PR/GR receptor pharmacology studies
Authenticated reference for LC-MS/MS quantification of didemethylated mifepristone
Distinct binding profile vs. parent and monodemethylated species supports mechanistic deconvolution

Didemethyl Mifepristone: Analog Substitution Limitations


In-class compounds such as Mifepristone, the monodemethylated metabolite (RU 42633/Metapristone), and hydroxylated metabolites (RU 42698) exhibit markedly different receptor binding profiles, functional potencies, and plasma exposure kinetics. RU 42848 cannot be substituted with the parent drug or its mono-demethylated analog without fundamentally altering experimental outcomes. Specifically, RU 42848 demonstrates a unique antiprogestational/antiglucocorticoid activity ratio and a distinct absolute potency shift compared to both the parent compound and the primary metabolite, which directly impacts dose-response interpretations in cellular and biochemical assays [1]. Furthermore, its lower plasma exposure relative to RU 42633 necessitates separate analytical reference standards for accurate bioanalytical method development and pharmacokinetic profiling [2].

Parent compound (Mifepristone)
Distinct receptor-binding potency and antiprogestational/antiglucocorticoid ratio; substitution may fundamentally alter dose-response interpretation and off-target assessment.
Monodemethylated metabolite (RU 42633)
Higher plasma exposure and different anti-glucocorticoid potency profile; cross-reactivity in bioanalytical methods can bias quantification of the low-abundance didemethylated form.
Hydroxylated metabolites (RU 42698)
Divergent receptor-binding signatures and functional activity; not interchangeable for studies isolating the didemethylated pathway contribution.

Didemethyl Mifepristone: Head-to-Head Comparison Evidence


Progesterone Receptor Binding Affinity

RU 42848 exhibits a significantly lower relative binding affinity (RBA) for the human uterine progesterone receptor compared to the parent compound, Mifepristone (RU 486). This 9% RBA value confirms that the didemethylated metabolite contributes less to the overall antiprogestational binding pool than the parent drug or the monodemethylated metabolite (21% RBA) [1].

PR Binding
Head-to-head
9% RBA
vs. RU 486: 100% | RU 42633: 21%
Supports deconvolution of low-affinity PR binding contribution in metabolite pools.
In vitro human uterine cytosol assay
Endocrinology Receptor Pharmacology Metabolite Characterization

Glucocorticoid Receptor Binding Affinity

RU 42848 demonstrates a moderate retention of glucocorticoid receptor binding capacity, measured at 45% of the RBA of Mifepristone. Notably, this affinity remains higher than that of the potent synthetic glucocorticoid dexamethasone (23% RBA), indicating that the didemethylated metabolite retains significant potential to interact with GR signaling pathways [1].

GR Binding
Head-to-head
45% RBA
vs. RU 486: 100% | RU 42633: 61% | Dex: 23%
Retains moderate GR interaction potential; supports GR signaling cross-reactivity studies.
Human placental GR assay
Endocrinology Receptor Pharmacology Anti-glucocorticoid Screening

Antiprogestational Potency in Cellular Assays

In functional cellular assays, the antiprogestational potency of didemethylated Mifepristone is approximately two orders of magnitude lower than that of the parent drug. This positions RU 42848 as a weak antiprogestin in isolation, yet its contribution to the overall biological effect is context-dependent on its in vivo concentration [1].

Antiprogestational IC₅₀
Class-level
~10⁻⁷ M
Mifepristone: ~10⁻⁹ M
~100-fold lower potency than parent; concentration-response context must be carefully controlled.
T47D-CO alkaline phosphatase assay
Cell Biology Pharmacodynamics Antiprogestin Screening

Antiglucocorticoid Potency and Selectivity

The antiglucocorticoid activity of didemethylated Mifepristone metabolites is substantially reduced compared to monodemethylated Mifepristone, with IC₅₀ values in the micromolar range. This finding suggests a more favorable (i.e., reduced) antiglucocorticoid side-effect profile for the didemethylated species relative to its antiprogestational activity, though this must be interpreted within the context of its lower absolute potency [1].

Antiglucocorticoid IC₅₀
Context-dependent
~10⁻⁶ M
Monodemethylated: ~10⁻⁸ M
Defines low-antiglucocorticoid activity benchmark; useful for selectivity profiling of novel SPRMs.
HepG2 transcriptional assay
Endocrinology Drug Metabolism Selectivity Profiling

Plasma Pharmacokinetic Profile

Following oral administration of Mifepristone, plasma concentrations of the didemethylated metabolite (RU 42848) are substantially lower than those of the parent drug and the monodemethylated metabolite (RU 42633), which circulates at concentrations exceeding those of Mifepristone. This exposure differential is critical for analytical method development and interpretation of in vivo efficacy studies [1][2].

Plasma Exposure
Head-to-head
MUCH LOWER vs. RU 486 & RU 42633
Rank order: RU 42633 > RU 486 > RU 42848
Requires dedicated reference standard for accurate low-concentration LC-MS/MS quantification.
Human PK studies (100–600 mg oral)
Pharmacokinetics Bioanalysis Metabolite Identification

Didemethyl Mifepristone: Research and Bioanalysis Applications


Metabolite Contribution and Receptor Binding

Researchers investigating the individual contributions of Mifepristone metabolites to overall antiprogestational and antiglucocorticoid effects require pure RU 42848 to isolate its specific binding and functional signals. Given its distinct 9% PR RBA and 45% GR RBA relative to the parent, RU 42848 serves as a critical probe for deconvoluting the complex pharmacology of Mifepristone's metabolic pool in ex vivo receptor occupancy studies [1].

Bioanalytical Method Development and Validation

Due to the significantly lower plasma concentrations of RU 42848 compared to the monodemethylated metabolite, analytical laboratories developing quantitative LC-MS/MS assays for Mifepristone pharmacokinetic studies must utilize an authenticated RU 42848 standard. This ensures accurate calibration and validation of the low-concentration range for this specific didemethylated species, preventing quantification bias that would arise from cross-reactivity with the more abundant RU 42633 standard [1][2].

Selectivity Profiling of SPRM Scaffolds

For medicinal chemistry programs focused on developing next-generation selective progesterone receptor modulators with reduced antiglucocorticoid liability, RU 42848 provides a benchmark for a 'low anti-glucocorticoid activity' metabolite profile (IC₅₀ ~10⁻⁶ M). Its 100-fold lower antiglucocorticoid potency relative to monodemethylated Mifepristone makes it a valuable comparator for assessing whether new chemical entities achieve a superior selectivity window [1].

Application
Selection Property
Validation Focus
PR/GR receptor binding studies
Distinct metabolite binding profile
Receptor occupancy assay validation
LC-MS/MS bioanalytical method
Low-abundance metabolite reference standard
Calibration range & cross-reactivity testing
SPRM selectivity profiling
Low-antiglucocorticoid activity benchmark
Comparative IC₅₀ profiling vs. known metabolites

Technical Documentation Hub

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10 linked technical documents
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